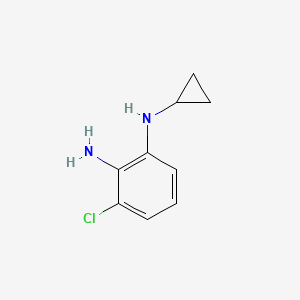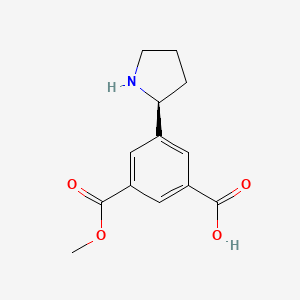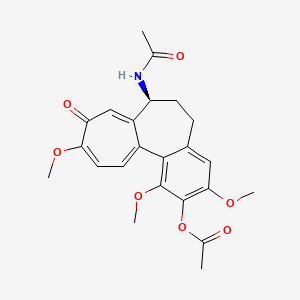
O2-Demethylcolchicine acetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O2-Demethylcolchicine acetate (ester) is a derivative of colchicine, a well-known alkaloid extracted from the Colchicum autumnale plant. This compound is characterized by its molecular formula C23H25NO7 and a molecular weight of 427.45 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O2-Demethylcolchicine acetate (ester) typically involves the modification of colchicine. One common method includes the demethylation of colchicine followed by acetylation. The process can be summarized as follows:
Demethylation: Colchicine is subjected to demethylation using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions to yield O2-Demethylcolchicine.
Acetylation: The resulting O2-Demethylcolchicine is then acetylated using acetic anhydride (Ac2O) in the presence of a base like pyridine to form O2-Demethylcolchicine acetate (ester).
Industrial Production Methods
In an industrial setting, the production of O2-Demethylcolchicine acetate (ester) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
O2-Demethylcolchicine acetate (ester) can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
O2-Demethylcolchicine acetate (ester) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a tool to study microtubule dynamics due to its structural similarity to colchicine, which binds to tubulin.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, leveraging its ability to disrupt microtubule formation.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of O2-Demethylcolchicine acetate (ester) is similar to that of colchicine. It binds to tubulin, a protein that polymerizes to form microtubules, thereby inhibiting their assembly. This disruption of microtubule dynamics affects various cellular processes, including cell division and intracellular transport, leading to its anti-inflammatory and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: The parent compound, known for its use in treating gout and familial Mediterranean fever.
Demecolcine: A derivative of colchicine with similar biological activity but different pharmacokinetics.
Thiocolchicoside: Another derivative used as a muscle relaxant and anti-inflammatory agent.
Uniqueness
O2-Demethylcolchicine acetate (ester) is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound and other derivatives. These modifications can influence its binding affinity to tubulin and its overall bioavailability and toxicity profile.
Propriétés
Numéro CAS |
2826-82-6 |
|---|---|
Formule moléculaire |
C23H25NO7 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
[(7S)-7-acetamido-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] acetate |
InChI |
InChI=1S/C23H25NO7/c1-12(25)24-17-8-6-14-10-20(29-4)22(31-13(2)26)23(30-5)21(14)15-7-9-19(28-3)18(27)11-16(15)17/h7,9-11,17H,6,8H2,1-5H3,(H,24,25)/t17-/m0/s1 |
Clé InChI |
VKUIZVBIVUQWIW-KRWDZBQOSA-N |
SMILES isomérique |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC(=O)C)OC |
SMILES canonique |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


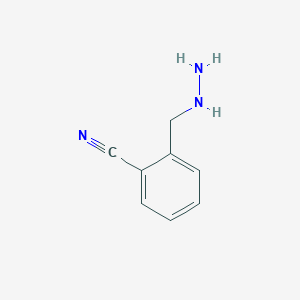
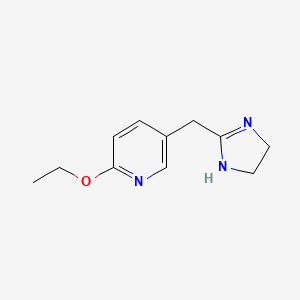
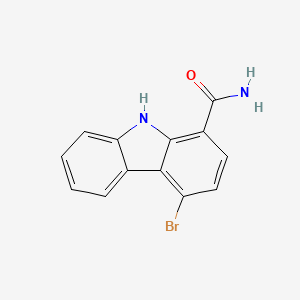
![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)
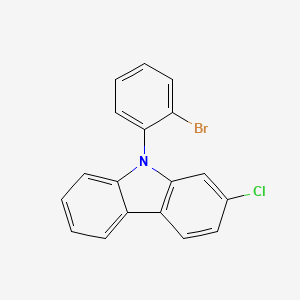
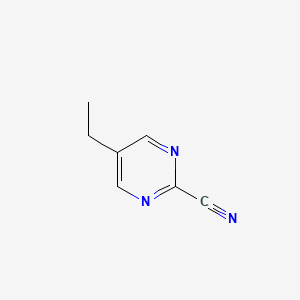
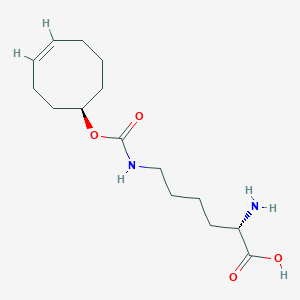
![1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B12820621.png)

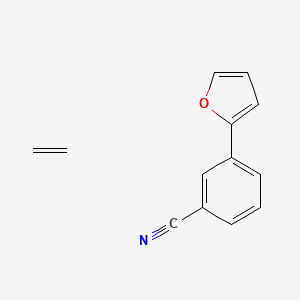
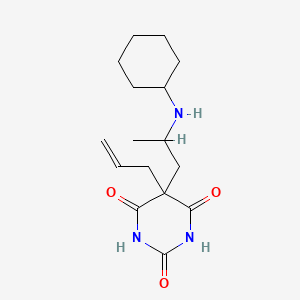
![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)
